molecular formula C18H17ClN4O3 B11454158 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide

Cat. No.: B11454158
M. Wt: 372.8 g/mol
InChI Key: OOHDBKCURUFIRI-UHFFFAOYSA-N
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Description

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide: is a synthetic organic compound with a complex structure. Let’s break it down:

  • The core structure consists of a pyrazole ring (1H-pyrazol-1-yl) that bears a chloro and a methyl group at positions 4 and 5, respectively.
  • The naphthalen-1-yl group is attached to the pyrazole ring via a butanamide linker.

Preparation Methods

Synthetic Routes:

    Pyrazole Synthesis:

    Naphthalen-1-ylbutanamide Synthesis:

Industrial Production:

  • Industrial-scale synthesis typically involves optimized reaction conditions and purification steps.
  • Solvents like dichloromethane or DMF are commonly used.
  • Precise details depend on the manufacturer and proprietary methods.

Chemical Reactions Analysis

    Oxidation: The pyrazole ring can undergo oxidation (e.g., with chromic acid) to form a pyrazole-1-oxide.

    Reduction: Reduction of the nitro group to an amino group is crucial for synthesis.

    Substitution: The chloro group can be substituted (e.g., with amines or alkoxides).

    Common Reagents: SnCl₂, SOCl₂, chromic acid, reducing agents.

    Major Products: The final compound itself, along with intermediates.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors).

    Medicine: Possible applications in drug discovery.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

    Targets: The compound likely interacts with specific enzymes or receptors.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: Its combination of pyrazole and naphthalene moieties sets it apart.

    Similar Compounds: None with precisely the same structure, but related pyrazole derivatives exist.

Remember, this compound’s full name is quite a mouthful, so researchers often use abbreviations or simplified names for convenience

Properties

Molecular Formula

C18H17ClN4O3

Molecular Weight

372.8 g/mol

IUPAC Name

4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-naphthalen-1-ylbutanamide

InChI

InChI=1S/C18H17ClN4O3/c1-12-17(19)18(23(25)26)21-22(12)11-5-10-16(24)20-15-9-4-7-13-6-2-3-8-14(13)15/h2-4,6-9H,5,10-11H2,1H3,(H,20,24)

InChI Key

OOHDBKCURUFIRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-])Cl

Origin of Product

United States

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